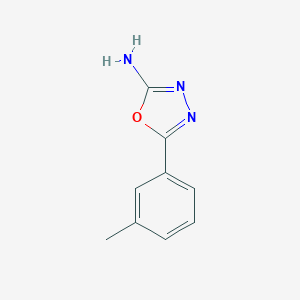

5-(3-甲基苯基)-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine”, has been a topic of much research. Typically, 1,3,4-oxadiazoles are synthesized by directly annulating hydrazides with methyl ketones . The reaction of N-acylamides with hydroxylamine under certain conditions can also lead to the formation of 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” can be inferred from its name. It contains a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The ring is substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an amine group .科学研究应用

抗微生物和抗癌活性

5-(3-甲基苯基)-1,3,4-噁二唑-2-胺及其衍生物因其在医学应用中的潜力而备受关注。研究表明合成了各种1,3,4-噁二唑衍生物,展示了它们的抗微生物活性。具体来说,一些新合成的化合物被发现对测试微生物具有良好或中等活性,表明它们作为抗微生物剂的潜力(Bektaş等,2007)。此外,一系列新的衍生物表现出对人类癌细胞系的良好至中等的抗癌活性,突显了该化合物在癌症研究和潜在治疗应用中的相关性(Yakantham et al., 2019)。

分子合成和表征

该化合物及其衍生物在分子合成领域也至关重要。研究已记录了涉及1,3,4-噁二唑的各种衍生物的合成,为其结构特征和潜在应用提供了见解。例如,报道了从5-苯基-1,3,4-噁二唑-2-硫酮衍生的新曼尼希碱的合成,研究了某些衍生物的构象异构体,表明了该化合物在理解分子结构和相互作用方面的实用性(Roman et al., 2007)。

抗真菌活性和分子对接

5-(3-甲基苯基)-1,3,4-噁二唑-2-胺的衍生物还显示出有希望的抗真菌活性。一项研究报道了合成一系列新的衍生物,对其进行了针对各种人类致病真菌菌株的测试。一些化合物表现出显著的抗真菌活性,分子对接研究表明这些化合物可能成为开发强效抗真菌药物的潜在支架(Nimbalkar et al., 2016)。

安全和危害

The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, 3-Methylmethcathinone, a structurally similar compound, is known to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .

Biochemical Pathways

For example, PIKfyve kinase inhibitors, which have structural similarities, disrupt lysosome function in autophagy and can selectively kill certain cancer cells .

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse biological activities and are considered important heterocyclic compounds with broad-spectrum biological activities .

Result of Action

For instance, some hydrazine-coupled pyrazoles have shown potent antimicrobial activity against various strains .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .

属性

IUPAC Name |

5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHZYSITDCSNBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397877 |

Source

|

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109060-64-2 |

Source

|

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)